![molecular formula C7H8BClN2O2 B577627 1H-Indazole-5-boronic acid hydrochloride CAS No. 1257738-46-7](/img/structure/B577627.png)
1H-Indazole-5-boronic acid hydrochloride
Overview
Description
1H-Indazole-5-boronic acid hydrochloride is a chemical compound with the empirical formula C7H8BClN2O2 . It is used as a reactant for the preparation of thieno [3,2-d]pyrimidines as Tpl2 kinase inhibitors and synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer .
Synthesis Analysis
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis
The molecular weight of 1H-Indazole-5-boronic acid hydrochloride is 198.41 . The SMILES string representation of the molecule isCl.OB(O)c1ccc2[nH]ncc2c1
. Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a significant reaction involving 1H-Indazole-5-boronic acid . This reaction is catalytic and utilizes a radical approach.Physical And Chemical Properties Analysis
1H-Indazole-5-boronic acid hydrochloride is an off-white to light yellow powder . It has a melting point of 154-166 °C . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Thieno [3,2-d]pyrimidine Synthesis
1H-Indazole-5-boronic acid hydrochloride serves as a valuable reactant in the preparation of thieno [3,2-d]pyrimidines. These heterocyclic compounds have diverse biological activities and are of interest in drug discovery. Researchers use this boronic acid derivative to access thieno [3,2-d]pyrimidines, which may exhibit kinase inhibitory properties .
mTOR Inhibitors
The compound finds application in the synthesis of pyridinyl benzonaphthyridinones, which act as mTOR (mammalian target of rapamycin) inhibitors. mTOR plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy. By designing novel inhibitors, researchers aim to modulate mTOR signaling pathways and potentially combat cancer progression .
Farnesyl Pyrophosphate Synthase Inhibition
Researchers have developed bisphosphonate inhibitors targeting human farnesyl pyrophosphate synthase (FPPS). FPPS is involved in the mevalonate pathway, which produces isoprenoids essential for cell function. 1H-Indazole-5-boronic acid hydrochloride contributes to the synthesis of these bisphosphonate inhibitors, which may have applications in bone disorders and cancer treatment .
α7 Neuronal Nicotinic Receptor Modulation
The compound is utilized in the preparation of diazabicycloheptanes, which act as affectors of the α7 neuronal nicotinic receptor. This receptor is implicated in cognitive function, memory, and neuroprotection. Modulating its activity may have therapeutic implications for neurodegenerative diseases and cognitive disorders .
Synthesis of Indazoles
1H-Indazole-5-boronic acid hydrochloride is a precursor in the synthesis of indazoles. Recent strategies involve transition metal-catalyzed reactions and reductive cyclization to access both 1H- and 2H-indazoles. These heterocycles exhibit diverse biological activities and are relevant in medicinal chemistry .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit various enzymes and receptors, such as tpl2 kinase , mTOR , and human farnesyl pyrophosphate synthase . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
For instance, some indazole derivatives have been shown to inhibit the oxidation of arachidonic acid .
Biochemical Pathways
For example, they have been used in the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, which are involved in the MAPK signaling pathway . They have also been used in the synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors, affecting the PI3K/Akt/mTOR pathway .
Action Environment
The action, efficacy, and stability of 1H-Indazole-5-boronic acid hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, temperature, and the presence of other compounds. For instance, the compound is recommended to be stored at a temperature of 2-8°C , suggesting that higher temperatures might affect its stability.
Safety and Hazards
properties
IUPAC Name |
1H-indazol-5-ylboronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-5(3-6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQZKIAQNCGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NN=C2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674175 | |
Record name | 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazole-5-boronic acid hydrochloride | |
CAS RN |
1257738-46-7 | |
Record name | 1H-Indazol-5-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1257738-46-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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